1-(4-(o-Tolyl)thiazol-2-yl)guanidine
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Overview
Description
1-(4-(o-Tolyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(4-(o-Tolyl)thiazol-2-yl)guanidine typically involves the reaction of o-tolylthiazole with guanidine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts or specific temperature conditions to facilitate the reaction . Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(o-Tolyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(4-(o-Tolyl)thiazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(o-Tolyl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
1-(4-(o-Tolyl)thiazol-2-yl)guanidine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the guanidine group, which can impart distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H12N4S |
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Molecular Weight |
232.31 g/mol |
IUPAC Name |
2-[4-(2-methylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H12N4S/c1-7-4-2-3-5-8(7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |
InChI Key |
LLVXYMYECOBAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
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